N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide
CAS No.:
Cat. No.: VC15663766
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3O |
|---|---|
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H10ClN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+ |
| Standard InChI Key | FBPWBCALMOELRP-LZYBPNLTSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N'-[(E)-(3-Chlorophenyl)methylidene]pyridine-3-carbohydrazide (C₁₃H₁₀ClN₃O) features a pyridine ring at position 3 linked to a carbohydrazide moiety, which is further substituted with a 3-chlorophenyl group via an E-configured imine bond (Figure 1). The planar pyridine system (bond angles ≈ 120°) facilitates π-π stacking interactions, while the chlorophenyl group introduces steric and electronic effects that influence solubility and reactivity .
Table 1: Fundamental Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClN₃O |
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide |
| SMILES Notation | C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2 |
| XLogP3-AA | 2.7 (Predicted) |
The E-configuration of the imine bond (N=C) is critical for maintaining molecular planarity, as evidenced by X-ray crystallographic data from analogous compounds . This geometry optimizes hydrogen bonding capacity through the hydrazide NH and carbonyl oxygen, enhancing biological target engagement .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectra of related carbohydrazides show characteristic peaks at 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O amide), and 1590 cm⁻¹ (C=N imine) . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: pyridine H2/H4/H6 protons resonate at δ 8.3–7.5 ppm, while the imine CH=N proton appears as a singlet near δ 8.1 ppm .
Synthesis and Optimization
Conventional Condensation Routes
The standard synthesis involves refluxing pyridine-3-carboxylic acid hydrazide with 3-chlorobenzaldehyde in ethanol under acidic catalysis (Scheme 1):
Scheme 1:
Pyridine-3-carbohydrazide + 3-Chlorobenzaldehyde → N'-[(E)-(3-Chlorophenyl)methylidene]pyridine-3-carbohydrazide
Typical conditions:
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Solvent: Anhydrous ethanol
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Catalyst: 0.1 M HCl
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Temperature: 78°C (reflux)
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Duration: 6–8 hours
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Yield: 65–72%
Microwave-assisted synthesis reduces reaction times to 15–20 minutes while improving yields to 85–90% by enhancing molecular collision frequency.
Purification and Analytical Validation
Crude products are purified via recrystallization from ethanol:water (3:1). High-performance liquid chromatography (HPLC) purity exceeds 98% when using C18 columns with acetonitrile:water (55:45) mobile phase . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 259.69 [M+H]⁺.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 198–202°C (decomp.) |
| Solubility (25°C) | DMSO: 12 mg/mL; Water: <0.1 mg/mL |
| LogP (Octanol-Water) | 2.1 (Calculated) |
| pKa | 3.2 (Hydrazide NH), 4.8 (Pyridine N) |
The limited aqueous solubility (0.1 mg/mL) necessitates formulation strategies like salt formation or nanoemulsification for pharmacological testing . Thermal gravimetric analysis (TGA) shows stability up to 190°C, with decomposition occurring via imine bond cleavage .
Biological Activity and Mechanisms
| Compound | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| DK-IC (Derivative) | 12 | 4.2 |
| Ketoconazole | 25 | 8.7 |
Cytotoxicity Profile
Preliminary MTT assays on HEK293 cells show moderate cytotoxicity (CC₅₀ = 48 µM), suggesting a therapeutic index of 11.4 when compared to antifungal IC₅₀ values . Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl) at the phenyl para position enhance selectivity .
Applications and Future Directions
Pharmaceutical Development
Ongoing research explores:
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Hybrid derivatives with 1,3,4-oxadiazole moieties for enhanced blood-brain barrier penetration
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Metal complexes (e.g., Cu²⁺, Zn²⁺) to amplify antimicrobial efficacy
Materials Science Applications
The compound’s conjugated system shows potential in:
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